molecular formula C12H10N2O B147399 1,10-Phenanthroline monohydrate CAS No. 5144-89-8

1,10-Phenanthroline monohydrate

Cat. No. B147399
CAS RN: 5144-89-8
M. Wt: 198.22 g/mol
InChI Key: PPQJCISYYXZCAE-UHFFFAOYSA-N
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Patent
US05646284

Procedure details

25 g of 1,10-phenanthroline-hydrate was dissolved into 125 ml of 20% fuming sulfuric acid. The sulfuric acid was heated at the temperature of 110° to 125° C., and 33 ml of 72% concentrated nitric acid was added into the sulfuric acid. While the mixed solution was current-circulated at the temperature of 143° C. for 30 minutes, 66 ml of 72% concentrated nitric acid was added into the mixed solution. Then, the mixed solution was stirred for 1.5 hours to promote its reaction. After the reaction, the mixed solution was cooled to the room temperature, and it was poured into an ice. The ice-containing solution was neutralized by adding 30% sodium hydroxide solution. A precipitated by-product, 5-nitro-1,10-phenanthroline was filtered and removed from the neutralized solution. The filtered solution was extracted by chloroform, and the extracted chloroform solution was dried by sodium sulfate anhydride. Furthermore, the dried solution was vacuum-concentrated to obtain a yellow rough crystal of 1,10-phenanthroline-5,6-dione. The rough crystal was purified by recrystallization of ethanol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
66 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH2:1].[N:2]1[C:15]2[C:6](=[CH:7][CH:8]=[C:9]3[C:14]=2[N:13]=[CH:12][CH:11]=[CH:10]3)[CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[N+]([O-])(O)=O.[OH-:25].[Na+]>>[N:2]1[C:15]2[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][N:13]=3)[C:8](=[O:1])[C:7](=[O:25])[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
125 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
33 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
66 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the mixed solution was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
its reaction
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
A precipitated by-product, 5-nitro-1,10-phenanthroline was filtered
CUSTOM
Type
CUSTOM
Details
removed from the neutralized solution
EXTRACTION
Type
EXTRACTION
Details
The filtered solution was extracted by chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracted chloroform solution was dried by sodium sulfate anhydride
CONCENTRATION
Type
CONCENTRATION
Details
Furthermore, the dried solution was vacuum-concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=CC=2C(C(C3=CC=CN=C3C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.